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Compound of Interest

Compound Name: Copanlisib Dihydrochloride

CAS No.: 1402152-13-9

Cat. No.: B15620147

Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

off-target effects of Copanlisib Dihydrochloride in preclinical research.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of Copanlisib?

Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with high

selectivity for the p110α and p110δ isoforms.[1][2][3][4] Its on-target effects are primarily

mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for

cell growth, proliferation, and survival.[3][4]

Q2: Have any off-target effects of Copanlisib been identified in preclinical studies?

Published preclinical data prominently focuses on the on-target PI3K inhibitory activity of

Copanlisib. While comprehensive, unbiased off-target screening data from techniques like

broad kinase panels or chemoproteomics are not readily available in the public domain, some

studies have described effects on other signaling pathways which are sometimes referred to as
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"beneficial off-target effects." These include the inhibition of CXCR12-mediated chemotaxis and

NFκB signaling in lymphoma cell lines.[1][3] However, it is important to consider that these

effects may be downstream consequences of PI3K pathway inhibition rather than direct binding

to unrelated protein targets.

Q3: What are the known IC50 values of Copanlisib against the primary PI3K isoforms?

The inhibitory activity of Copanlisib against the four class I PI3K isoforms has been well-

characterized in biochemical assays.

PI3K Isoform IC50 (nM)

PI3Kα 0.5

PI3Kβ 3.7

PI3Kγ 6.4

PI3Kδ 0.7

Data sourced from DrugBank and Selleck

Chemicals.[1][5]

Q4: How can I investigate potential off-target effects of Copanlisib in my experimental model?

To identify potential off-target effects, a multi-pronged approach is recommended:

In Vitro Kinase Profiling: Screen Copanlisib against a broad panel of purified kinases to

identify any unintended inhibitory activity.

Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of Copanlisib

to potential off-targets within a cellular context by assessing changes in protein thermal

stability.

Chemoproteomics/Mass Spectrometry: Unbiased proteomic approaches can identify cellular

proteins that interact with Copanlisib, providing a comprehensive view of potential off-targets.

[6][7][8][9]
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Phenotypic Screening: Compare the cellular phenotype induced by Copanlisib with that of

other PI3K inhibitors with different selectivity profiles. Divergent phenotypes may suggest off-

target activities.

Troubleshooting Guides
Issue 1: Unexpected cellular phenotype not consistent with PI3K inhibition.

Possible Cause: This could be a strong indicator of an off-target effect. The observed

phenotype might be due to Copanlisib interacting with another protein or pathway critical to

the observed cellular response.

Troubleshooting Steps:

Confirm On-Target Activity: Perform a Western blot to verify the inhibition of the PI3K

pathway by measuring the phosphorylation status of downstream effectors like AKT (at

Ser473) and S6 ribosomal protein (at Ser235/236). A lack of pAKT/pS6 inhibition at the

effective concentration for the phenotype would strongly suggest an off-target mechanism.

Use a Structurally Different PI3K Inhibitor: Treat your cells with a PI3K inhibitor from a

different chemical class that has a known selectivity profile. If this compound does not

reproduce the phenotype, it strengthens the hypothesis of a Copanlisib-specific off-target

effect.

Perform a Rescue Experiment: If a potential off-target is identified, attempt to rescue the

phenotype by overexpressing the wild-type version of that target.

Issue 2: Discrepancy between biochemical assay and cellular assay results.

Possible Cause: A compound may be potent against a purified enzyme in a biochemical

assay but show reduced or different activity in a cellular context due to factors like cell

permeability, efflux pumps, or metabolism. Conversely, a compound could be more potent in

a cell due to the cellular environment or by acting on a different target.

Troubleshooting Steps:
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Verify Target Engagement in Cells: Use CETSA to confirm that Copanlisib is binding to

PI3K in your cells at the concentrations being tested. A lack of a thermal shift would

indicate a problem with target engagement.

Assess Cell Permeability: While Copanlisib is administered intravenously in the clinic, its

permeability in specific preclinical cell models could vary. Standard cell permeability

assays can be performed.

Consider Compound Metabolism: The cell line you are using may metabolize Copanlisib

into a less active or inactive form. LC-MS/MS analysis of cell lysates can be used to

assess the stability of the compound over time.

Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of Copanlisib against

a purified kinase.

Materials:

Purified recombinant kinase

Specific peptide or protein substrate for the kinase

Copanlisib dihydrochloride

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

[γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or a commercial kinase assay kit (e.g., ADP-

Glo™)[10]

ATP solution

96- or 384-well plates

Phosphocellulose filter plates (for radiometric assay)
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Scintillation counter (for radiometric assay) or plate reader (for luminescence/fluorescence-

based assays)

Procedure:

Prepare serial dilutions of Copanlisib in DMSO.

In a multi-well plate, add the kinase reaction buffer.

Add the specific kinase to each well.

Add the serially diluted Copanlisib or DMSO (vehicle control) to the wells.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with

radiolabeled ATP for radiometric assays). The ATP concentration should be close to the Kₘ

for each kinase.

Incubate the reaction for a predetermined time at 30°C.

Stop the reaction according to the assay format (e.g., by adding a stop solution or by

spotting onto a filter plate).

Quantify the kinase activity by measuring the incorporation of the radiolabeled phosphate

into the substrate or by measuring the amount of ADP produced.

Plot the percentage of kinase activity against the logarithm of the Copanlisib concentration

and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to determine the target engagement of Copanlisib in intact

cells.

Materials:

Cell line of interest
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Complete cell culture medium

Copanlisib dihydrochloride

DMSO (vehicle control)

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

Lysis buffer (e.g., RIPA buffer)

PCR tubes or 96-well PCR plate

Thermocycler

Centrifuge

Equipment for Western blotting

Procedure:

Culture cells to 70-80% confluency.

Treat cells with various concentrations of Copanlisib or DMSO for a specified time (e.g., 1-2

hours) at 37°C.

Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures using a thermocycler for 3-5 minutes (e.g.,

40°C to 70°C).

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separate the soluble fraction (containing non-denatured proteins) from the aggregated

proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

Collect the supernatant.
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Analyze the amount of soluble target protein in each sample by Western blotting using a

specific antibody.

Quantify the band intensities and plot them against the temperature to generate a melting

curve. A shift in the melting curve in the presence of Copanlisib indicates target engagement.

[11][12][13][14]

Western Blot for Phosphorylated AKT (pAKT) and S6
(pS6)
This protocol describes the detection of key downstream effectors of the PI3K pathway to

confirm on-target activity of Copanlisib.

Materials:

Cell line of interest

Complete cell culture medium

Copanlisib dihydrochloride

DMSO (vehicle control)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-pS6 (Ser235/236), anti-total S6,

and a loading control (e.g., anti-β-actin or anti-GAPDH)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of Copanlisib or DMSO for the desired time.

Wash cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of each lysate.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate.

Strip the membrane and re-probe for total protein and a loading control to normalize the

data.[15][16][17][18]
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Caption: On-target effect of Copanlisib on the PI3K/AKT/mTOR signaling pathway.
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Caption: Experimental workflow for identifying and validating off-target effects of Copanlisib.
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Caption: Potential influence of Copanlisib on NF-κB and CXCR12 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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